

Enantioselective synthesis of (S)-morpholin-2-ylmethanol

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Compound of Interest

Compound Name: (S)-morpholin-2-ylmethanol

Cat. No.: B189779

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An In-depth Technical Guide to the Enantioselective Synthesis of **(S)-Morpholin-2-ylmethanol**

For Researchers, Scientists, and Drug Development Professionals

(S)-morpholin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their efficacy and pharmacokinetic properties. Its stereospecific synthesis is therefore of critical importance. This guide provides a detailed overview of established and innovative enantioselective methods for the preparation of **(S)-morpholin-2-ylmethanol**, complete with experimental protocols, quantitative data, and workflow visualizations.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. The use of a chiral catalyst allows for the direct conversion of an achiral unsaturated precursor into a single enantiomer of the product with high efficiency and enantioselectivity. A notable method involves the use of a bisphosphine-rhodium catalyst for the hydrogenation of 2-substituted dehydromorpholines.

Data Presentation

Entry	Substrate (1)	Catalyst Loading (mol%)	H ₂ Pressure (atm)	Time (h)	Conversion (%)	Enantioselective Excess (ee %)
1	N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine	1	30	24	>99	92
2	N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine	1	30	24	>99	85
3	N-Cbz-6-methyl-3,4-dihydro-2H-1,4-oxazine	1	30	24	>99	91
4	Gram-scale of 1a	0.2	30	48	97 (isolated yield)	92

Data adapted from a study on the asymmetric hydrogenation of 2-substituted dehydromorpholines. While not directly **(S)-morpholin-2-ylmethanol**, the methodology is highly relevant for a precursor that can be converted to the target molecule.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

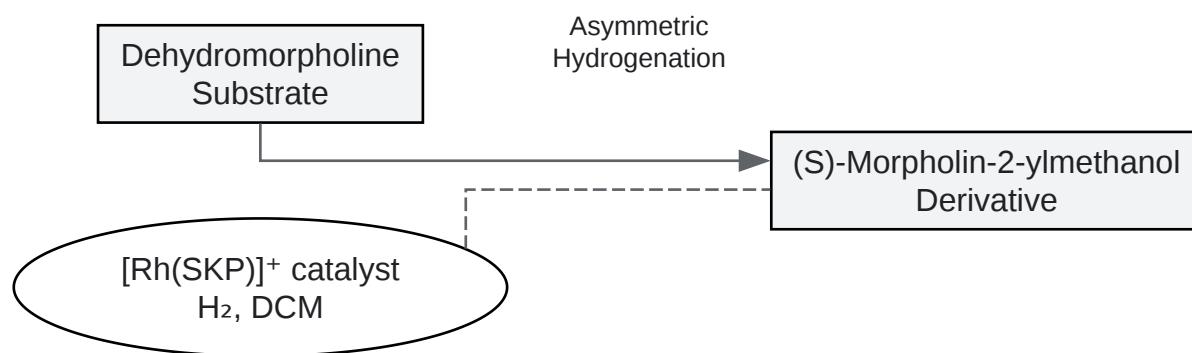
- Dehydromorpholine substrate (e.g., N-protected 2-hydroxymethyl-dehydromorpholine)
- [Rh(cod)₂]SbF₆

- (R,R,R)-SKP (chiral bisphosphine ligand)
- Dichloromethane (DCM), anhydrous
- Hydrogen gas (H₂)

Procedure:

- In a glovebox, a solution of the chiral ligand (R,R,R)-SKP (1.05 mol%) and [Rh(cod)₂]SbF₆ (1 mol%) in anhydrous DCM is stirred for 30 minutes to pre-form the catalyst.
- The dehydromorpholine substrate (1.0 equiv) is added to the catalyst solution.
- The reaction vessel is placed in an autoclave.
- The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm with H₂.
- The reaction is stirred at room temperature for 24-48 hours.
- Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine derivative.
- The enantiomeric excess of the product is determined by chiral HPLC analysis.

Mandatory Visualization



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Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Synthesis from Chiral Precursors: L-Serine

The use of readily available chiral starting materials from the "chiral pool" is a common strategy for enantioselective synthesis. L-serine, a natural amino acid, serves as an excellent precursor for **(S)-morpholin-2-ylmethanol** due to its inherent stereochemistry.

Data Presentation

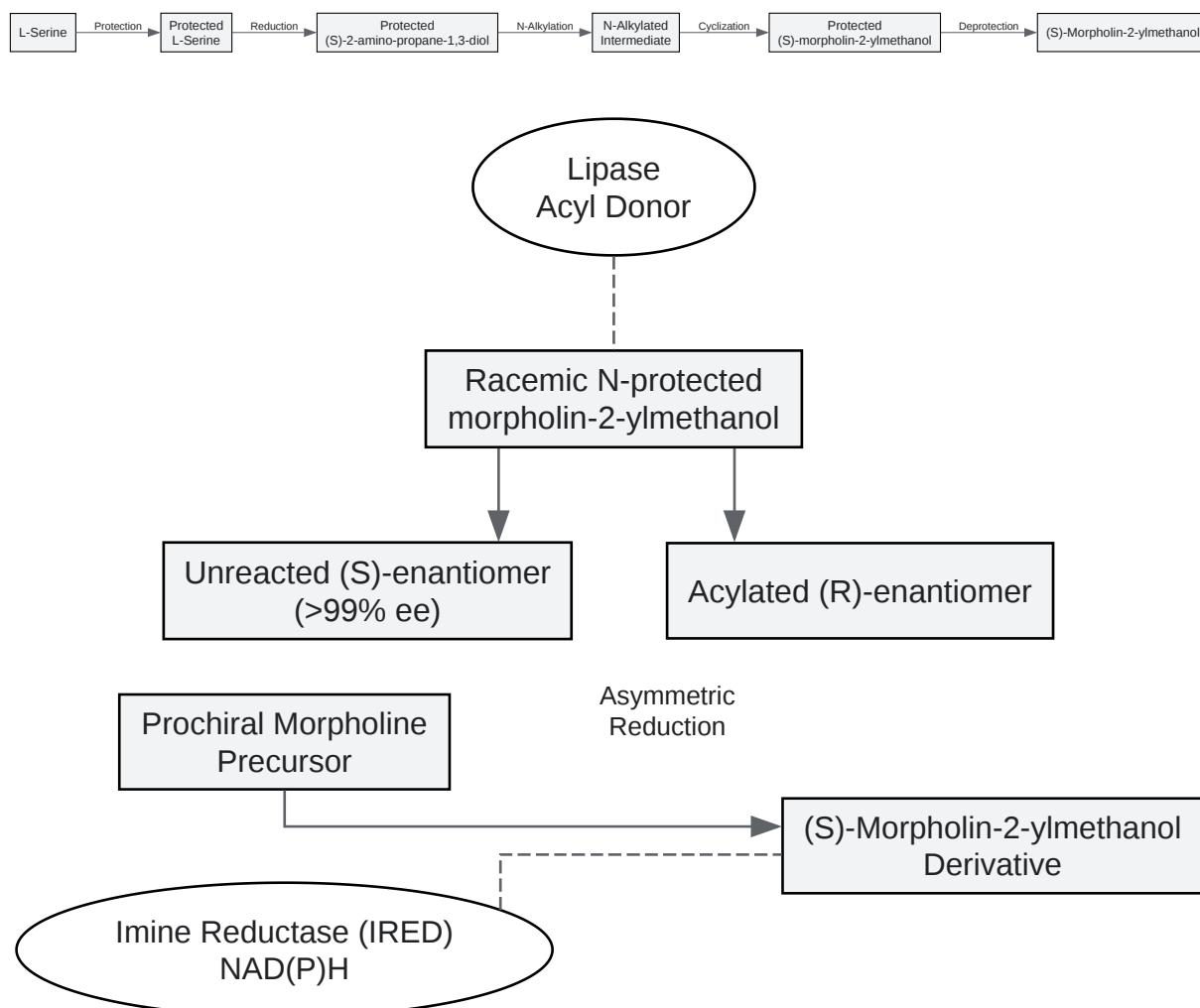
Quantitative data for each step of this specific multi-step synthesis is often reported as isolated yields for each intermediate. A representative overall yield for similar multi-step syntheses starting from amino acids can range from 30-50%. The enantiomeric purity is expected to be high (>99% ee) as it originates from the chiral starting material.

Experimental Protocol: Synthesis from L-Serine

This synthesis involves a multi-step sequence:

- Protection of L-Serine: The amino and carboxylic acid groups of L-serine are protected. For example, the carboxylic acid can be converted to a tert-butyl ester and the amine to a Boc or Cbz group.
- Reduction of the Carboxylic Acid: The protected serine ester is reduced to the corresponding alcohol using a suitable reducing agent like LiAlH_4 or NaBH_4 with an activating agent.
- N-Alkylation: The protected amino alcohol is N-alkylated with a two-carbon unit that will form the other part of the morpholine ring. A common reagent is a protected 2-haloethanol.
- Cyclization: Intramolecular cyclization is induced, typically under basic conditions, to form the morpholine ring.
- Deprotection: The protecting groups are removed to yield **(S)-morpholin-2-ylmethanol**.

Mandatory Visualization

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